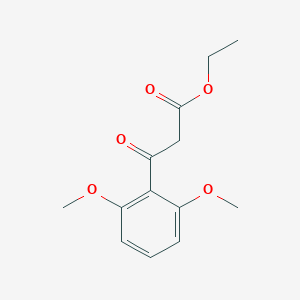

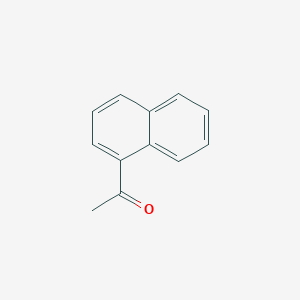

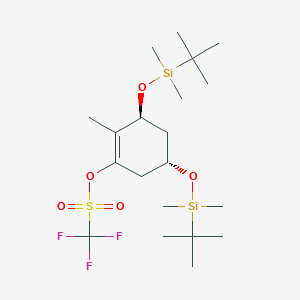

![molecular formula C8H8N4O2 B143449 methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 126149-77-7](/img/structure/B143449.png)

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their potential biological activities, particularly as inhibitors of various enzymes such as dihydrofolate reductases, which are crucial for the synthesis of nucleotides and thus for cell proliferation .

Synthesis Analysis

The synthesis of related pyrrolopyrimidine derivatives has been reported through various methods. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents was achieved via reductive amination and nucleophilic displacement reactions . Another approach for synthesizing methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrrole moiety, involved a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system followed by hydrazinolysis . Additionally, the synthesis of N-methyl isomers of pyrrolopyrimidines was accomplished through regiospecific alkylation and condensation reactions .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a fused pyrrole and pyrimidine ring system. This bicyclic structure is often modified with various substituents that can significantly affect the compound's biological activity and interaction with target enzymes . Molecular modeling has been used to predict the interaction of these compounds with enzymes such as dihydrofolate reductases .

Chemical Reactions Analysis

Pyrrolopyrimidines can undergo various chemical reactions, including nucleophilic substitutions, Mitsunobu reactions, and cyclization processes. For example, the Mitsunobu reaction was used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines . Isoxazole strategies have also been employed to synthesize α-aminopyrrole derivatives, which can further react to form pyrrolopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines, such as solubility, lipophilicity, and reactivity, are influenced by the nature of the substituents on the core structure. For instance, the lipophilicity of certain pyrrolopyrimidine derivatives was correlated with their ability to penetrate cells, as indicated by their calculated log P values . The introduction of substituents like methylthio groups can also impart fungicidal properties to the compounds .

Aplicaciones Científicas De Investigación

Chemical Transformations The compound has been involved in chemical transformations, leading to the synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This process utilizes palladium-catalyzed cross-coupling reactions and has led to the development of novel heterocyclic systems, such as 1,3,4,6-tetraazadibenzo[cd,f]-azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Dual Inhibitor Synthesis The compound has been used in the design and synthesis of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), serving as an antitumor agent. This compound, designed as N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, has demonstrated significant inhibitory effects against TS and DHFR from various sources, indicating potential as an antitumor agent (Gangjee et al., 2000).

Environmental Applications Environmentally benign syntheses have also been reported with this compound. For example, an efficient synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, avoiding the use of excess Raney nickel, a common requirement in known methods. This highlights the compound's role in greener synthetic approaches (Kanamarlapudi et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYXVFNNUIUREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=NC=NC(=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575976 |

Source

|

| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

CAS RN |

126149-77-7 |

Source

|

| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

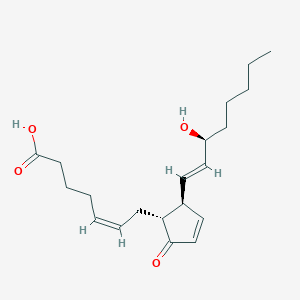

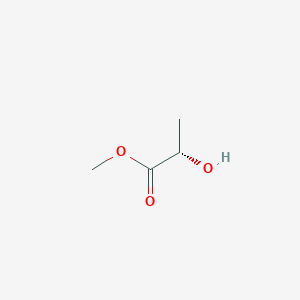

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

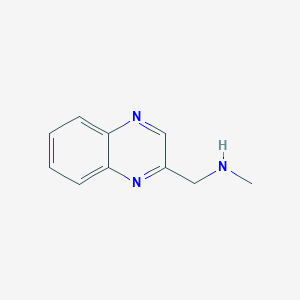

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)